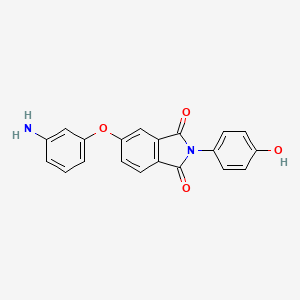

5-(3-aminophenoxy)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione

Description

5-(3-Aminophenoxy)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione is a phthalimide derivative characterized by an isoindole-1,3-dione core substituted at the 2-position with a 4-hydroxyphenyl group and at the 5-position with a 3-aminophenoxy moiety. This compound belongs to a broader class of isoindole-1,3-diones, which are structurally related to bioactive molecules such as thalidomide and lenalidomide . The 4-hydroxyphenyl group introduces hydrogen-bonding capability, while the 3-aminophenoxy substituent provides both electron-donating and nucleophilic properties.

Properties

IUPAC Name |

5-(3-aminophenoxy)-2-(4-hydroxyphenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4/c21-12-2-1-3-15(10-12)26-16-8-9-17-18(11-16)20(25)22(19(17)24)13-4-6-14(23)7-5-13/h1-11,23H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMIAYHWPWINGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-aminophenoxy)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.

Introduction of the Aminophenoxy Group: This step involves the nucleophilic substitution of a halogenated isoindole derivative with 3-aminophenol under basic conditions.

Attachment of the Hydroxyphenyl Group: The final step involves the coupling of the intermediate with 4-hydroxybenzaldehyde through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-aminophenoxy)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aminophenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and is characterized by the presence of an isoindole core, which is known for its pharmacological properties. The structure includes an amino group and hydroxyphenyl moieties that contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoindole-1,3(2H)-dione exhibit promising antimicrobial properties. For instance, compounds synthesized from this scaffold have shown effective inhibition against both Gram-positive and Gram-negative bacteria. Specifically, one study reported that certain derivatives were comparable to standard antibiotics like gentamicin in their inhibition zones against microbial strains .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cell lines such as Caco-2 and HCT-116. The mechanism appears to involve cell cycle arrest, suggesting that it could be developed into a therapeutic agent for various cancers .

Antileishmanial Activity

Another notable application is in the treatment of leishmaniasis. Compounds derived from isoindole-1,3(2H)-dione have shown high efficacy against Leishmania tropica, outperforming traditional treatments like Glucantime. The IC50 values indicate potent activity, with some derivatives achieving values as low as .

Case Study 1: Synthesis and Evaluation of Derivatives

A study by Jabbour et al. (2023) synthesized several isoindole derivatives and evaluated their biological activities. The findings highlighted that these compounds exhibited a free radical scavenging effect, with one derivative showing an IC50 value of . The study emphasized the structure-activity relationship (SAR), indicating that lipophilicity enhances antimicrobial and antiproliferative activities .

Case Study 2: Antimicrobial Evaluation

In another investigation, various derivatives were tested against multiple microbial strains, revealing broad-spectrum activity. The results indicated significant antibacterial effects, particularly against Staphylococcus aureus and Bacillus subtilis, which are critical pathogens in clinical settings .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-(3-aminophenoxy)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Selected Isoindole-1,3-dione Derivatives

Key Observations:

Substituent Position and Electronic Effects: The target compound’s 3-aminophenoxy group (meta-substitution) contrasts with the 4-aminophenoxy analog (para-substitution) in and .

Synthetic Accessibility: The target compound’s synthesis likely requires protective-group strategies for the hydroxyl and amino groups during condensation reactions, analogous to methods for 2-(3-methoxyphenyl)-5-methylhexahydroisoindole-1,3-dione (). For instance, sulfuric acid catalysis in methanol could facilitate cyclization . In contrast, dichloro-substituted derivatives () involve halogenation steps, which may complicate regioselectivity .

Biological Implications: Molecular docking studies on anticonvulsant phthalimides () suggest that substituents influence sodium channel binding. The target compound’s hydroxyl and amino groups may enhance interactions with polar residues in channel proteins, similar to phenytoin’s binding mode . Chlorinated derivatives () exhibit cytotoxicity, while methoxy or fluorine-substituted analogs () prioritize stability and bioavailability .

Research Findings and Data

Docking and Computational Insights

- Sodium Channel Binding: In , phenytoin and structurally related phthalimides were docked into a sodium channel homolog. Compounds with aromatic substituents (e.g., 2-phenylethyl in ) showed higher binding affinity due to hydrophobic interactions. The target compound’s 4-hydroxyphenyl group may compete via hydrogen bonding, though meta-aminophenoxy’s orientation could reduce efficacy compared to para-substituted analogs .

- Electronic Properties: Semi-empirical calculations (PM3 method) in revealed that electron-withdrawing groups (e.g., –NO₂ in compound 14) lower the LUMO energy, enhancing electrophilicity. The target compound’s –NH₂ and –OH groups likely raise the HOMO energy, favoring nucleophilic interactions .

Biological Activity

5-(3-aminophenoxy)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, pharmacological properties, and its implications in various therapeutic areas, supported by case studies and research findings.

The molecular formula of this compound is with a molecular weight of approximately 255.26 g/mol. The structure features a core isoindole moiety substituted with an aminophenoxy group and a hydroxyphenyl group, which are critical for its biological activity.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit notable antioxidant activities. For instance, studies have shown that derivatives of isoindole can scavenge free radicals and inhibit lipid peroxidation, suggesting potential protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Isoindole derivatives have demonstrated the ability to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in the inflammatory response. Such inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes .

Anticancer Activity

Several studies have investigated the anticancer potential of isoindole compounds. For example, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .

Case Studies

- Antioxidant Activity : A study synthesized several isoindole derivatives and assessed their antioxidant capacity using DPPH radical scavenging assays. The results indicated that certain substitutions significantly enhanced antioxidant potency compared to the parent compound .

- Anti-inflammatory Activity : Another research effort focused on evaluating the inhibitory effects of isoindole derivatives on COX enzymes. The findings revealed that specific modifications to the isoindole structure resulted in improved COX inhibition, highlighting the compound's potential as an anti-inflammatory agent .

- Anticancer Efficacy : In vitro studies demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines, including breast and prostate cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 5-(3-aminophenoxy)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step organic reactions. Key steps include:

- Sonogashira coupling to introduce ethynyl or aryl groups (e.g., phenoxy substituents) .

- Nucleophilic substitution for hydroxyl or amino group incorporation, often under anhydrous conditions with catalysts like K₂CO₃ .

- Cyclization reactions to form the isoindole-dione core, requiring precise temperature control (e.g., reflux in DMF at 120°C) . Yield optimization involves adjusting solvent polarity (e.g., THF vs. DMSO), stoichiometry of reactants, and inert gas purging to prevent oxidation .

Q. Which spectroscopic and chromatographic methods are critical for structural characterization?

- NMR (¹H/¹³C) : Assign aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 165–175 ppm) to confirm isoindole-dione backbone .

- FT-IR : Detect C=O stretching (1700–1750 cm⁻¹) and O–H/N–H vibrations (3200–3500 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) and confirm molecular ion peaks .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend:

Q. What are the primary biological targets or mechanisms explored for this compound?

Preliminary studies suggest:

- Enzyme inhibition : Potential interaction with tyrosine kinases or cytochrome P450 isoforms, assessed via in vitro fluorometric assays .

- Antioxidant activity : DPPH radical scavenging assays (IC₅₀ values reported at 10–50 µM) .

- Cellular uptake : Evaluated using fluorescent tagging and confocal microscopy in cancer cell lines .

Q. How does structural modification (e.g., substituent variation) alter physicochemical properties?

Substituent effects include:

- Electron-withdrawing groups (e.g., nitro): Increase electrophilicity, enhancing reactivity in nucleophilic substitutions .

- Hydroxyl/amino groups : Improve solubility in polar solvents (logP reduction by 0.5–1.0 units) . Computational tools like MarvinSketch can predict logP, pKa, and solubility .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox activity; isoindole-dione cores typically show gaps <4 eV, favoring electron transfer .

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase; binding energy < –8 kcal/mol indicates strong affinity) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å suggests stable binding) .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Standardized assays : Replicate studies using identical cell lines (e.g., MCF-7 for anticancer activity) and assay protocols (e.g., MTT vs. resazurin) .

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify outliers using statistical tools like PRISMA guidelines .

- Mechanistic validation : Confirm target engagement via siRNA knockdown or CRISPR-Cas9 gene editing .

Q. How can advanced separation technologies (e.g., membrane filtration) improve purification?

- Nanofiltration : Use 300–500 Da MWCO membranes to separate unreacted intermediates .

- Countercurrent chromatography : Optimize solvent systems (e.g., hexane/ethyl acetate/water) for high-purity isolation (>99%) .

- HPLC-DAD : Employ gradient elution (0.1% TFA in ACN/water) to resolve diastereomers .

Q. What theoretical frameworks are relevant for studying structure-activity relationships (SAR)?

- Frontier Molecular Orbital Theory : Correlate HOMO localization (e.g., on the aminophenoxy group) with antioxidant activity .

- Quantitative SAR (QSAR) : Develop regression models using descriptors like molar refractivity and topological polar surface area .

- Pharmacophore modeling : Identify critical hydrogen bond donors/acceptors using Schrödinger Phase .

Q. How can AI-driven platforms accelerate reaction optimization and scale-up?

- COMSOL Multiphysics : Simulate heat/mass transfer in batch reactors to optimize stirring rates (e.g., 500 rpm) and cooling profiles .

- Machine learning : Train models on historical reaction data (e.g., temperature, solvent, catalyst) to predict optimal conditions (R² > 0.9) .

- Autonomous labs : Implement robotic platforms for high-throughput screening of reaction parameters (e.g., 96-well plate format) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.